molecular formula C17H16BrN7S B10934128 4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B10934128
M. Wt: 430.3 g/mol
InChI Key: KPKZZGUCTBEFRN-UHFFFAOYSA-N
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Description

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound featuring multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

    Formation of the pyrazole rings: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Triazole ring formation: This involves the cyclization of appropriate precursors under conditions such as reflux in ethanol with a catalytic amount of acid.

    Hydrosulfide introduction: This step can be achieved by treating the intermediate with hydrogen sulfide gas or a suitable sulfide source under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as reflux in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-1-yl)benzylamine dihydrochloride
  • 1,4-Di(4’-pyrazolyl)benzene

Uniqueness

4-(1-Benzyl-1H-pyrazol-4-yl)-5-[1-(4-bromo-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to its combination of multiple heterocyclic rings and the presence of both bromo and hydrosulfide functionalities. This structural complexity provides a versatile platform for further functionalization and exploration in various scientific fields.

Properties

Molecular Formula

C17H16BrN7S

Molecular Weight

430.3 g/mol

IUPAC Name

4-(1-benzylpyrazol-4-yl)-3-[1-(4-bromopyrazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16BrN7S/c1-12(24-10-14(18)7-20-24)16-21-22-17(26)25(16)15-8-19-23(11-15)9-13-5-3-2-4-6-13/h2-8,10-12H,9H2,1H3,(H,22,26)

InChI Key

KPKZZGUCTBEFRN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NNC(=S)N1C2=CN(N=C2)CC3=CC=CC=C3)N4C=C(C=N4)Br

Origin of Product

United States

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